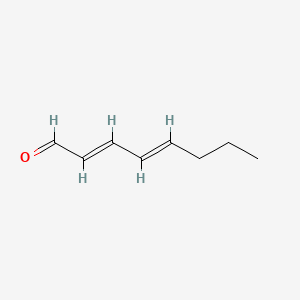

(2E,4E)-オクタ-2,4-ジエナール

説明

(E,E)-2,4-Octadienal is a fatty aldehyde.

2,4-Octadienal is a natural product found in Thalassiosira rotula with data available.

科学的研究の応用

植物化学における用途

“(2E,4E)-オクタ-2,4-ジエナール”は、コショウ属などの特定の植物に見られる二次代謝産物の一種です {svg_1}. これらの植物は、果実、種子、葉、枝、根、茎に含まれる精油が豊富です {svg_2}. これらの二次代謝産物の存在は、人間の健康に生物学的影響を与える可能性があります {svg_3}.

生物学的活性における役割

コショウ属の二次代謝産物には、「(2E,4E)-オクタ-2,4-ジエナール」が含まれており、伝統医学では、泌尿器系の問題、皮膚、肝臓、胃の病気、傷の治癒、解熱剤、抗炎症剤などのさまざまな病気の治療に使用されてきました {svg_4}.

底生珪藻による生成

底生珪藻は、微細藻類の一種であり、2,4-オクタジエナールを含む多価不飽和アルデヒド(PUA)を生成することが知られています {svg_5}. これらの化合物は、アレロパシーと反草食動物の性質を持っていることが判明しており、草食動物の繁殖力に影響を与えます {svg_6}. これは、2,4-オクタジエナールが海洋生態系のダイナミクスにおいて潜在的な役割を果たしていることを示唆しています {svg_7}.

レーザー支援炭化における用途

“(2E,4E)-オクタ-2,4-ジエナール”は、レーザー支援炭化プロセスに使用できる可能性があります {svg_8}. ある研究では、クエン酸と尿素が、レーザー支援炭化のための炭素ネットワーク形成剤(CNFA)を作成するための分子前駆体として使用されました {svg_9}.

作用機序

Target of Action

It has been suggested that it may interact with various cellular components, particularly the cell membrane and mitochondria . In a related compound, it was found to interact with the Nuclear receptor coactivator 2, Retinoic acid receptor RXR-beta, and Oxysterols receptor LXR-alpha .

Mode of Action

It is suggested that it exerts inhibitory activity by acting on multiple targets, especially on the cell membrane and mitochondria . It may induce oxidative stress, inhibit antioxidant enzyme and ATPase activity, and increase cell membrane permeability .

Biochemical Pathways

The biochemical pathways influenced by 2,4-Octadienal are mainly related to carbohydrate metabolism, energy metabolism, and the cell membrane . It has been shown to significantly downregulate antioxidant activity and energy metabolism, including antioxidant enzymes and ATP generation, and upregulate membrane-destabilizing activity, such as phospholipid synthesis and degradation .

Pharmacokinetics

In a related compound, it was found that the compound appeared in the serum after 30 minutes of oral administration . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Octadienal.

Result of Action

The result of 2,4-Octadienal’s action is the inhibition of certain organisms. For instance, it has been shown to have a strong inhibitory effect against Phytophthora nicotianae, an oomycete pathogen of global significance threatening many important crops . It reduces the relative abundance of Oomycota in rhizosphere soil .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Octadienal. For instance, it has been suggested that it may act as an environmental signal preventing attachment of cells to unsuitable habitat . Furthermore, it has been shown that the presence of 2,4-Octadienal in the environment can influence the composition of microbial communities .

生化学分析

Biochemical Properties

2,4-Octadienal plays a significant role in biochemical reactions, particularly in lipid oxidation processes. It interacts with various enzymes and proteins, including myofibrillar proteins, which are crucial for muscle function . The interaction between 2,4-Octadienal and these proteins involves hydrophobic interactions and hydrogen bonding, leading to changes in protein conformation and function . Additionally, 2,4-Octadienal is involved in the formation of Schiff bases, which are important in the cross-linking of proteins and other biomolecules .

Cellular Effects

2,4-Octadienal has been shown to exert cytotoxic effects on various cell types. It can induce apoptosis, inhibit cytoskeleton organization, and reduce the rate of phagocytosis in oyster haemocytes . In copepod embryos and larvae, 2,4-Octadienal causes cell division arrest and apoptotic cell degradation . These effects are attributed to the compound’s non-specific chemical reactivity towards nucleophilic biomolecules, leading to deregulation of cell homeostasis .

Molecular Mechanism

At the molecular level, 2,4-Octadienal exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s interaction with myofibrillar proteins involves hydrophobic interactions and hydrogen bonding, which alter the protein’s conformation and induce oxidative degradation . This interaction also affects the metabolism of amino acids such as arginine, proline, alanine, aspartate, and glutamate, leading to the production of key volatile compounds associated with protein flavor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Octadienal change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its reactivity and interaction with biomolecules . Long-term exposure to 2,4-Octadienal in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including sustained inhibition of cytoskeleton organization and promotion of apoptosis .

Dosage Effects in Animal Models

The effects of 2,4-Octadienal vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antimicrobial activity. At high doses, 2,4-Octadienal can cause toxic or adverse effects, including cytotoxicity and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

2,4-Octadienal is involved in several metabolic pathways, including lipid oxidation and amino acid metabolism. It interacts with enzymes such as lipoxygenases, which catalyze the oxidation of polyunsaturated fatty acids to produce reactive aldehydes like 2,4-Octadienal . The compound also affects metabolic flux and metabolite levels, influencing the biosynthesis of arginine and other amino acids .

Transport and Distribution

Within cells and tissues, 2,4-Octadienal is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . The distribution of 2,4-Octadienal is influenced by its hydrophobic nature, which allows it to readily diffuse through lipid membranes .

Subcellular Localization

2,4-Octadienal is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria and endoplasmic reticulum . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific locations within the cell . These modifications can affect the compound’s reactivity and interaction with other biomolecules, ultimately influencing its biochemical effects.

特性

IUPAC Name |

(2E,4E)-octa-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h4-8H,2-3H2,1H3/b5-4+,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVATNQISMINCX-YTXTXJHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885475 | |

| Record name | (2E,4E)-2,4-Octadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; fatty, green, sour aroma | |

| Record name | trans,trans-2,4-Octadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

67.00 °C. @ 0.40 mm Hg | |

| Record name | (E,E)-2,4-Octadienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; miscible in fats, soluble (in ethanol) | |

| Record name | trans,trans-2,4-Octadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.832-0.839 | |

| Record name | trans,trans-2,4-Octadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

30361-28-5, 5577-44-6, 38743-20-3 | |

| Record name | E,E-2,4-Octadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30361-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Octadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Octadienal, (2E,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030361285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038743203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Octadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E,4E)-2,4-Octadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-octa-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Octadienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-OCTADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR4J26TQJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E,E)-2,4-Octadienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the characteristic aroma of 2,4-octadienal, and in which food products is it commonly found?

A1: 2,4-Octadienal possesses a distinct cucumber-like aroma. [] It is a key contributor to the aroma profile of cooked mussels, [] Beijing roast duck, [] and is found in cooked meat of farmed obscure puffer. [] Additionally, it is found in raisins, contributing to their unique flavor profile. []

Q2: How does the presence of 2,4-octadienal in white tea vary with the season of harvest?

A2: Research indicates that spring-picked white tea exhibits a higher concentration of 2,4-octadienal compared to autumn-picked white tea, contributing to a stronger flowery and fresh aroma. []

Q3: How does 2,4-octadienal interact with cellular systems to exert its antioxidative effects?

A3: 2,4-Octadienal, along with other fragrant unsaturated aldehydes, can activate the Keap1/Nrf2 pathway. [] This activation leads to the upregulation of thioredoxin, a crucial antioxidant enzyme, thereby enhancing cellular defense against oxidative stress. []

Q4: Can 2,4-octadienal be considered a potential therapeutic agent for oxidative stress-related conditions?

A4: While 2,4-octadienal exhibits promising antioxidative properties in vitro by inducing thioredoxin expression and protecting against hydrogen peroxide-induced cytotoxicity, [] further research, including in vivo studies and clinical trials, is needed to explore its therapeutic potential.

Q5: What are the primary sources of 2,4-octadienal in biological systems?

A5: 2,4-Octadienal is produced by various organisms, including:

- Phytoplankton: Diatoms like Skeletonema marinoi release 2,4-octadienal as a particulate compound, which can dissolve in water, particularly during bloom decline. []

- Insects: The common bed bug, Cimex lectularius, utilizes 2,4-octadienal as a component of its aggregation pheromone. []

- Plants: 2,4-Octadienal is present in plants and can be transferred to dairy products like Ragusano cheese when cows graze on specific plants. []

Q6: How does lipid oxidation contribute to the formation of 2,4-octadienal in food systems?

A6: 2,4-Octadienal can form in food products through the oxidation of unsaturated fatty acids, particularly linoleic acid. [, , ] This process is accelerated during heating, such as in frying oils, contributing to the characteristic deep-fried odor. []

Q7: Can you elaborate on the specific steps involved in the formation of 2,4-octadienal from linoleic acid during the heating of oils?

A7: Heating triolein, a triacylglycerol containing oleic acid, leads to the formation of 2,4-octadienal, even though it is not directly derived from oleic acid. [] This occurs through a multi-step process:* Thermal decomposition of triolein produces hydroperoxides, epoxides, keto, and dimeric compounds.* These compounds further degrade to form 2-alkenals.* 2-Alkenals undergo hydroperoxidation and/or hydroxylation followed by dehydration, ultimately yielding 2,4-octadienal.

Q8: What analytical techniques are commonly employed for the identification and quantification of 2,4-octadienal in various matrices?

A8: Several methods are used to analyze 2,4-octadienal:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for separating, identifying, and quantifying 2,4-octadienal in complex mixtures, like those found in food products, biological samples, and environmental samples. [, , , , ]

- Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS: This method is particularly useful for analyzing volatile compounds like 2,4-octadienal in food and biological samples. [, ]

- Olfactometry: Techniques like aroma extract dilution analysis (AEDA) and dynamic headspace dilution analysis (DHDA) are used to evaluate the sensory impact of 2,4-octadienal and other odor-active compounds. [, ]

Q9: What is the known toxicity profile of 2,4-octadienal?

A9: While 2,4-octadienal is generally recognized as safe for consumption in food, research suggests it may exhibit toxic effects at higher concentrations. Studies on the sea urchin Echinometra mathaei demonstrated that 2,4-octadienal negatively affects larval development in a dose-dependent manner. []

Q10: Are there any regulations regarding the use of 2,4-octadienal in food and flavorings?

A10: The European Food Safety Authority (EFSA) conducted a safety evaluation of α,β‐unsaturated aliphatic aldehydes, including 2,4-octadienal. [] Based on the available data, the Panel concluded that the concern for genotoxicity could be ruled out, allowing these substances, including 2,4-octadienal, to be evaluated using the Procedure for the evaluation of flavouring substances. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptane-2,7-diol, 2-acetate, [1S-(exo,syn)]- (9CI)](/img/new.no-structure.jpg)